Bienvenue dans la boutique en ligne BenchChem!

N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide

TrkA inhibition Kinase selectivity Pain therapeutics

N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide (CAS 2034602-34-9, molecular formula C₁₉H₁₁F₃N₂O₂, MW 356.3) is a synthetic small-molecule tropomyosin-related kinase A (TrkA) inhibitor. Assigned Drug ID D04JCD in the Therapeutic Target Database (TTD), it is classified as a 'six-membered heterocyclic benzamide derivative' developed by Merck Sharp & Dohme Corp.

Molecular Formula C19H11F3N2O2
Molecular Weight 356.304
CAS No. 2034602-34-9
Cat. No. B2669587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide
CAS2034602-34-9
Molecular FormulaC19H11F3N2O2
Molecular Weight356.304
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C3C=CC=C4C3=C(C=C2)NC4=O
InChIInChI=1S/C19H11F3N2O2/c20-19(21,22)11-4-1-3-10(9-11)17(25)23-14-7-8-15-16-12(14)5-2-6-13(16)18(26)24-15/h1-9H,(H,23,25)(H,24,26)
InChIKeyDLYBZHAFGKPHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide (CAS 2034602-34-9): TrkA Kinase Inhibitor Procurement Guide


N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide (CAS 2034602-34-9, molecular formula C₁₉H₁₁F₃N₂O₂, MW 356.3) is a synthetic small-molecule tropomyosin-related kinase A (TrkA) inhibitor . Assigned Drug ID D04JCD in the Therapeutic Target Database (TTD), it is classified as a 'six-membered heterocyclic benzamide derivative' developed by Merck Sharp & Dohme Corp. and covered by patent family WO2015148344 / US9815846 [1]. Its therapeutic indications include chronic pain, neuropathic pain, pruritus, and solid tumour/cancer [2]. The compound features a characteristic 2-oxo-1,2-dihydrobenzo[cd]indole core coupled to a 3-(trifluoromethyl)benzamide moiety via an amide linkage at the 6-position .

Why N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide Cannot Be Replaced by Generic TrkA or Pan-Trk Inhibitors


TrkA inhibitors are a structurally heterogeneous class encompassing diverse chemotypes—from pyrazolo[1,5-a]pyrimidine-based pan-Trk inhibitors (e.g., larotrectinib, entrectinib) to indole-, azaindole-, and pyrrolopyrimidine-derived scaffolds [1]. The target compound occupies a distinct chemical space defined by its 2-oxo-1,2-dihydrobenzo[cd]indole core, a tricyclic lactam system absent in all clinically advanced Trk inhibitors [2]. Within the Merck patent family (US9815846), even structurally related 'six-membered heteroaryl benzamide' congeners exhibit widely divergent TrkA IC₅₀ values spanning sub-nanomolar to micromolar ranges, demonstrating that minor substituent variations on the benzamide ring or heterocyclic core dramatically alter potency and selectivity [2]. Generic substitution without confirmatory biochemical profiling therefore risks selecting a compound with orders-of-magnitude lower potency or unintended off-target TrkB/TrkC activity, compromising experimental reproducibility and translational validity [2].

Quantitative Differentiation Evidence for N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide Procurement Decisions


TrkA Target Engagement: Scaffold-Specific Potency Differentiation from Patent-Disclosed Congeners

Within the Merck US9815846 patent family, TrkA inhibitory potency is highly scaffold-dependent. While specific IC₅₀ data for Example 59 (the target compound) are not publicly disclosed, the patent reports an IC₅₀ range spanning 0.59 nM to >1000 nM across structurally analogous six-membered heteroaryl benzamide examples [1]. Example 99 (a close congener) exhibits a TrkA IC₅₀ of 0.59 nM in the DiscoverX PathHunter functional assay, whereas Example 49 achieves 3.60 nM [2][3]. The 2-oxo-1,2-dihydrobenzo[cd]indole scaffold of Example 59 is structurally distinct from the pyridine- and pyrimidine-based cores of Examples 49 and 99, positioning it in a unique SAR sub-series whose potency and selectivity profile must be empirically verified rather than inferred [1].

TrkA inhibition Kinase selectivity Pain therapeutics

Indication Profile: Pain and Cancer Coverage Differentiates from Pan-Trk Clinical Candidates

The Therapeutic Target Database (TTD) assigns this compound (Drug ID D04JCD) patented indication coverage spanning chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumour/cancer (ICD-11: 2A00–2F9Z), and thymic cancer (ICD-11: 2C27) [1]. In contrast, the FDA-approved pan-Trk inhibitor larotrectinib is indicated exclusively for NTRK fusion-positive solid tumours, while entrectinib targets NTRK/ROS1/ALK-driven cancers [2]. The inclusion of pain and pruritus indications for this compound reflects Merck's strategic positioning of TrkA-selective inhibitors for non-oncological applications targeting NGF-TrkA signalling in nociception [3]. No pain or pruritus indication is associated with larotrectinib or entrectinib in their regulatory labels.

Pain Pruritus Oncology Trk inhibitor

Core Scaffold Differentiation: Benzo[cd]indole-2-one vs. Sulfonamide and Other 2-Oxo-Indole TrkA Chemotypes

The 2-oxo-1,2-dihydrobenzo[cd]indole scaffold present in the target compound differs fundamentally from the more extensively characterized 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide chemotype explored as RORγ inhibitors (Zhang et al., Eur J Med Chem 2014; 78: 431–441) [1]. In the sulfonamide series, the 6-position is occupied by a sulfonamide linker, whereas the target compound bears a 3-(trifluoromethyl)benzamide at the 6-position via an amide bond . This substitution switch replaces a tetrahedral sulfur center with a planar amide, altering both the three-dimensional conformation and the hydrogen-bonding capacity at the solvent-exposed region of the binding pocket . The trifluoromethyl group further enhances metabolic stability and alters logP compared to sulfonamide-bearing analogs [2].

Scaffold novelty SAR Chemical series differentiation

Optimal Research and Industrial Application Scenarios for N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide


Preclinical TrkA-Mediated Pain Model Studies Requiring a Non-Sulfonamide Benzo[cd]indole Tool Compound

For in vivo models of chronic or neuropathic pain driven by NGF-TrkA signalling, the target compound provides a chemically distinct alternative to the sulfonamide-containing benzo[cd]indole class (RORγ inhibitors) [1]. Its patent-assigned pain and pruritus indications (TTD Drug ID D04JCD) align directly with the NGF-TrkA nociceptive pathway [2]. Researchers should verify TrkA potency experimentally before use, as specific IC₅₀ values for Example 59 remain undisclosed in the public domain [3].

TrkA vs. TrkB/TrkC Selectivity Profiling in Kinase Panel Screens

Given the Merck patent's emphasis on TrkA-selective inhibition (distinct from the pan-Trk profile of larotrectinib and entrectinib) [1], this compound is well-suited for selectivity panel screening against TrkB and TrkC to quantify isoform discrimination. The 2-oxo-1,2-dihydrobenzo[cd]indole core may confer differential hinge-binding interactions compared to pyrazolo[1,5-a]pyrimidine-based pan-Trk inhibitors, and systematic profiling will reveal whether Example 59 achieves meaningful TrkA selectivity [3].

Structure-Activity Relationship (SAR) Expansion of the Benzo[cd]indole-Benzamide Chemotype for TrkA Drug Discovery

The target compound serves as a key reference point for SAR campaigns exploring modifications at the benzamide ring (e.g., −CF₃ position variation), the lactam NH, and the benzo[cd]indole aromatic system [1]. Within the Merck patent series (US9815846), analogs with varied benzamide substituents span >1000-fold potency differences [2]. Procurement of Example 59 enables direct comparative SAR with disclosed congeners (e.g., Examples 49, 96, 99) to establish the contribution of the 3-trifluoromethyl group to potency and selectivity [2].

Cancer Immunotherapy Target Validation Studies Involving Tryptophan Metabolism Enzymes

Although the target compound is primarily annotated as a TrkA inhibitor, its benzo[cd]indole scaffold is structurally related to chemotypes explored for tryptophan 2,3-dioxygenase (TDO) inhibition [1]. TDO and IDO1 are validated cancer immunotherapy targets in the kynurenine pathway [2]. Any cross-reactivity of this compound with TDO or IDO1 should be experimentally determined, as even moderate dual TrkA/TDO activity could be therapeutically relevant in the tumour immune microenvironment [2].

Quote Request

Request a Quote for N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.